5-Acetylpyrazine-2-carboxamide
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Description
5-Acetylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.1510 . It is a main product in the chemistry field .
Molecular Structure Analysis
The molecular structure of 5-Acetylpyrazine-2-carboxamide can be represented by the InChI key ALPVAENMJMTCLM-UHFFFAOYSA-N . The canonical SMILES representation is CC(=O)C1=CN=C(C=N1)C(=O)N .Scientific Research Applications
Antimycobacterial Activity
Research on N-phenylpyrazine-2-carboxamides, which are structurally related to 5-Acetylpyrazine-2-carboxamide, indicates significant antimycobacterial activity. These compounds, with various substituents on both the pyrazine and phenyl core, have shown a broad spectrum of in vitro activity against Mycobacterium tuberculosis. Some derivatives demonstrated activity with a minimum inhibitory concentration (MIC) as low as 1.56–6.25 µg/mL. The introduction of hydroxyl substituents in these molecules has been associated with decreased in vitro cytotoxicity, suggesting a balance between antimycobacterial efficacy and cytotoxicity can be achieved with appropriate structural modifications (Zítko et al., 2013).
Enabling Automated Synthesis
The integration of open-source software and hardware has facilitated the automated flow preparation of pyrazine-2-carboxamide derivatives. This technological advancement is particularly relevant for compounds like Rifater®, used in tuberculosis treatment. The application of such methods underscores the compound's significance in medicinal chemistry and pharmaceutical manufacturing, offering a more efficient and scalable approach to synthesizing these valuable derivatives (Ingham et al., 2014).
Antifungal and Antibacterial Properties
Several derivatives of 5-Acetylpyrazine-2-carboxamide exhibit notable antifungal and antibacterial properties. For example, compounds synthesized from 4,5,6,7-tetrahydrobenzothiophene moiety have demonstrated antimicrobial activities, with some showing significant effects against specific microbial strains. This suggests potential for developing new antimicrobial agents based on the pyrazine-2-carboxamide scaffold (Gouda et al., 2010).
Material Science Applications
The use of pyrazine-2-carboxamide as an ancillary ligand in the synthesis of silver acetylenediide complexes highlights its application beyond the pharmaceutical realm. This compound facilitated the formation of novel C2@Agn motifs, demonstrating its utility in the development of new materials with potential applications in nanotechnology and material science (Zhao & Mak, 2005).
properties
IUPAC Name |
5-acetylpyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4(11)5-2-10-6(3-9-5)7(8)12/h2-3H,1H3,(H2,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPVAENMJMTCLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylpyrazine-2-carboxamide |
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